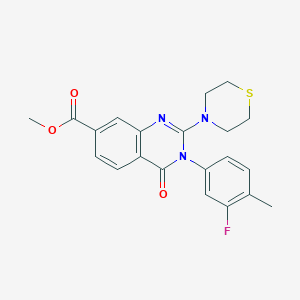

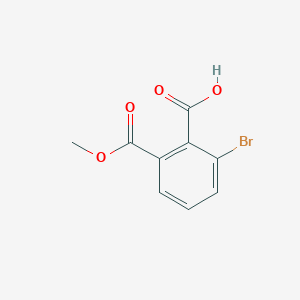

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the quinazoline core, a thiomorpholine ring, and various substituents including a fluorine atom and a methyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related quinoline and isoquinoline derivatives has been reported in several studies. For instance, the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was achieved through a convergent route involving the cleavage of functionalized dihydrooxazoles, indicating the versatility of quinoline synthesis methods . Additionally, the synthesis of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids with antibacterial activity suggests that the quinoline core can be functionalized to yield biologically active compounds . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated using various analytical techniques. X-ray structural analysis has been employed to determine the structure of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which shares the quinoline core with the compound of interest . Such structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. For example, thionyl chloride-induced conversion of quinoline carboxylic acids to thieno[3,4-b]quinoline derivatives demonstrates the reactivity of the quinoline moiety and its transformation into other heterocyclic systems . This suggests that the compound of interest may also participate in similar transformations, potentially leading to new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. The FT-IR, FT-Raman, and DFT calculations of a related compound, 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, provide insights into the vibrational properties and potential reactivity of the compound . The fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives also highlight the potential for such compounds to be used as light-emitting materials . These studies suggest that the compound of interest may exhibit unique spectroscopic and electronic properties.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Several studies have focused on the synthesis of quinolone and quinazolinone derivatives due to their potent antibacterial activities. For instance, research has demonstrated the creation of compounds with significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these compounds have shown that specific substitutions can lead to enhanced antibacterial potency, indicating their potential for therapeutic use against bacterial infections (Kuramoto et al., 2003; Cooper et al., 1990).

Antitumor and Anticancer Applications

The development of quinazolinone-based derivatives has shown promising results in the fight against cancer. For instance, a new derivative was synthesized and displayed potent cytotoxic activity against various human cancer cell lines, highlighting its potential as an effective anti-cancer agent. Such compounds have been noted for their ability to inhibit tyrosine kinases like VEGFR-2 and EGFR, which are critical in cancer proliferation and survival (Riadi et al., 2021). Another study focused on the one-pot synthesis of novel α-aminophosphonate derivatives, showcasing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

Molecular Synthesis and Chemical Properties

Research has also delved into the synthesis and transformation of quinoline derivatives, exploring their use as fluorophores in biochemistry and medicine. These studies aim to create new compounds with enhanced sensitivity and selectivity for biological systems (Aleksanyan & Hambardzumyan, 2013). Additionally, the synthesis of enantiomerically pure compounds through specific reactions highlights the versatility and potential of such molecular structures in creating targeted therapies (Arnone et al., 1996).

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, compounds containing a fluoro group can sometimes be hazardous due to the potential release of toxic fluoride ions . Always refer to the appropriate safety data sheets when handling chemicals .

Propiedades

IUPAC Name |

methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-13-3-5-15(12-17(13)22)25-19(26)16-6-4-14(20(27)28-2)11-18(16)23-21(25)24-7-9-29-10-8-24/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYJJUOBDOLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)